molecular formula C7H2ClFN2O2 B13667855 2-Chloro-5-fluoro-4-nitrobenzonitrile

2-Chloro-5-fluoro-4-nitrobenzonitrile

Cat. No.: B13667855
M. Wt: 200.55 g/mol
InChI Key: KYSRRQCCBNHRBW-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-nitrobenzonitrile is an organic compound with the molecular formula C7H2ClFN2O2. It is a derivative of benzonitrile and is characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring. This compound is used in various chemical processes and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-fluoro-4-nitrobenzonitrile can be synthesized through several methods. One common method involves the nitration of 2-chloro-4-fluorobenzonitrile. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as the nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-fluoro-4-nitrobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-chloro-5-fluoro-4-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and fluoro substituents can influence the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluoro-5-nitrobenzonitrile: Similar in structure but with different substituent positions.

    2-Fluoro-5-nitrobenzonitrile: Lacks the chloro substituent.

    2-Chloro-5-nitrobenzonitrile: Lacks the fluoro substituent

Uniqueness

2-Chloro-5-fluoro-4-nitrobenzonitrile is unique due to the specific combination of chloro, fluoro, and nitro groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biological Activity

2-Chloro-5-fluoro-4-nitrobenzonitrile is an aromatic organic compound notable for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This compound features a unique combination of halogen and nitro substituents that significantly influence its reactivity and interactions with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C7_7H4_4ClFNO2_2
  • Molecular Weight : Approximately 189.56 g/mol
  • Appearance : Pale purple powder
  • Melting Point : ~77 °C

The structure consists of a benzene ring substituted with chlorine, fluorine, a nitro group, and a nitrile group, which enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates. These intermediates can interact with various cellular components, influencing metabolic pathways and enzyme activities. The presence of electron-withdrawing groups (nitro and nitrile) enhances its electrophilic character, allowing it to participate in nucleophilic attacks on biomolecules.

Biological Activities

  • Antimicrobial Properties :
    • Studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves inhibiting key enzymes in bacterial metabolism, leading to cell death.
  • Antifungal Activity :
    • The compound has shown promising antifungal properties, particularly against pathogenic fungi. It disrupts fungal cell wall synthesis, impairing growth and reproduction.
  • Cytotoxic Effects :
    • In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. The IC50_{50} values observed in various studies indicate potent antiproliferative activity.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial potential.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Candida albicans64

Study 2: Anticancer Activity

In another study focusing on its anticancer properties, the compound was tested against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound exhibited IC50_{50} values of 15 µM for MDA-MB-231 and 10 µM for A549, demonstrating significant cytotoxicity.

Cell LineIC50_{50} (µM)
MDA-MB-23115
A54910

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameUnique FeaturesBiological Activity
This compoundContains Cl, F, NO2_2, and CN groupsSignificant antimicrobial and anticancer activity
3-Chloro-5-fluoro-4-nitrobenzonitrileDifferent positioning of Cl affects reactivityLower biological activity
5-Bromo-4-fluoro-2-nitrobenzonitrileContains Br instead of ClSimilar but less potent

Properties

Molecular Formula

C7H2ClFN2O2

Molecular Weight

200.55 g/mol

IUPAC Name

2-chloro-5-fluoro-4-nitrobenzonitrile

InChI

InChI=1S/C7H2ClFN2O2/c8-5-2-7(11(12)13)6(9)1-4(5)3-10/h1-2H

InChI Key

KYSRRQCCBNHRBW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])Cl)C#N

Origin of Product

United States

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